Product packaging for 3'-(3-Nitrophenyl)epibatidine(Cat. No.:)

3'-(3-Nitrophenyl)epibatidine

カタログ番号: B10790559
分子量: 329.8 g/mol
InChIキー: PIJBUFHMIMFCEN-JGGQBBKZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3'-(3-Nitrophenyl)epibatidine is a novel epibatidine analog that serves as a high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChRs) . This compound is designed for research applications in neuroscience and pharmacology, particularly for studies investigating the α4β2 nAChR subtype, which plays a critical role in nicotine addiction, pain pathways, and various central nervous system functions . In binding assays, this compound demonstrates sub-nanomolar affinity (K i = 0.009 nM) for the α4β2 nAChR, similar to the native toxin epibatidine . Like other epibatidine derivatives, its functional activity is highly dependent on the specific subunit composition and stoichiometry of the nicotinic receptor, leading to potential subtype-specific agonist or partial agonist effects . This profile makes it a valuable tool for elucidating receptor mechanisms and for the development of potential pharmacotherapies for neuropathic pain and nicotine dependence . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClN3O2 B10790559 3'-(3-Nitrophenyl)epibatidine

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H16ClN3O2

分子量

329.8 g/mol

IUPAC名

(1R,2R,4S)-2-[6-chloro-5-(3-nitrophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H16ClN3O2/c18-17-15(10-2-1-3-13(6-10)21(22)23)7-11(9-19-17)14-8-12-4-5-16(14)20-12/h1-3,6-7,9,12,14,16,20H,4-5,8H2/t12-,14+,16+/m0/s1

InChIキー

PIJBUFHMIMFCEN-JGGQBBKZSA-N

異性体SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]

正規SMILES

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]

製品の起源

United States

Synthetic Methodologies and Chemical Derivatization of 3 3 Nitrophenyl Epibatidine

Strategic Approaches to the Synthesis of the Epibatidine (B1211577) Core Structure

One prominent method involves an intramolecular cyclization. For instance, a synthesis can commence with a nitroketone precursor, which, after reduction of the nitro group and subsequent diacylation of the resulting amine, undergoes heating in anhydrous dimethylformamide (DMF) to induce cyclization and form the desired 7-azabicyclo[2.2.1]heptane structure.

Another widely adopted strategy is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. In the context of epibatidine synthesis, a [4+2] cycloaddition between a diene, such as 1,3-butadiene (B125203), and a suitable dienophile can be employed. ic.ac.uk For example, the reaction of 1,3-butadiene with an α,β-unsaturated ester derived from 6-chloropyridine-3-carboxaldehyde serves as a key step in the Corey synthesis of epibatidine. ic.ac.uk This cycloaddition establishes the bicyclic framework, which is then further elaborated to the final product.

A variation of the cycloaddition approach is the [3+2] cycloaddition. This method utilizes a reaction between a vinylpyridine derivative and a silyl-protected pyrrolidine (B122466) derivative to construct the epibatidine core. Ring-closing metathesis (RCM) has also been explored as a valuable alternative to the Diels-Alder strategy for creating cyclohexene (B86901) intermediates that can be converted to the 7-azabicyclo[2.2.1]heptane system. uni-tuebingen.de

Regiospecific and Stereoselective Synthesis of the 3'-(3-Nitrophenyl)moiety

The introduction of the 3'-(3-nitrophenyl) group onto the epibatidine pyridine (B92270) ring requires precise control of regiochemistry and, in many cases, stereochemistry. A common and effective method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

In a typical Suzuki coupling approach, a protected 3'-bromoepibatidine derivative is reacted with 3-nitrophenylboronic acid. nih.govnih.gov The reaction is catalyzed by a palladium complex, such as palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand like tri-(o-tolyl)phosphine and a base such as sodium carbonate. nih.govnih.gov This method allows for the regiospecific formation of the carbon-carbon bond between the pyridine ring of epibatidine and the nitrophenyl group at the desired 3'-position. nih.govnih.gov

The stereochemistry of the final product is often controlled by the stereochemistry of the epibatidine core used in the synthesis. Enantiomerically pure epibatidine can be obtained through methods like diastereomeric salt formation with chiral acids (e.g., dibenzoyl-tartaric acid) followed by fractional crystallization, or through chiral pool synthesis starting from optically active precursors.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing synthetic routes to improve yield and purity is a continuous effort in medicinal chemistry. For the synthesis of 3'-(3-Nitrophenyl)epibatidine and its analogs, several factors are considered.

The choice of catalyst and reaction conditions in the Suzuki coupling is critical. The use of palladium(II) acetate with tri-(o-tolyl)phosphine in dimethoxyethane (DME) with sodium carbonate has proven effective. nih.govnih.gov Microwave irradiation has also been employed to accelerate reactions and improve yields in some coupling steps. nih.govacs.org

Protecting groups play a crucial role in multistep syntheses. The tert-butoxycarbonyl (Boc) group is commonly used to protect the nitrogen of the 7-azabicyclo[2.2.1]heptane core during the coupling reaction. nih.govnih.gov The Boc group is stable under the coupling conditions and can be efficiently removed later in the synthesis, typically with a strong acid like trifluoroacetic acid (TFA) in a solvent such as methylene (B1212753) chloride. nih.gov

Purification techniques are also vital for obtaining high-purity compounds. High-performance liquid chromatography (HPLC) is often used to separate enantiomers and purify the final products. ic.ac.uk

The following table summarizes a typical synthetic sequence for this compound, highlighting key steps and reagents.

StepDescriptionKey Reagents and Conditions
1 Protection of EpibatidineDi-tert-butyl dicarbonate (B1257347) (Boc)₂, catalyst
2 Suzuki Coupling3-Nitrophenylboronic acid, Pd(OAc)₂, P(o-tolyl)₃, Na₂CO₃, DME
3 DeprotectionTrifluoroacetic acid (TFA), CH₂Cl₂

Exploration of Precursor Compounds and Reaction Conditions

The synthesis of this compound relies on the availability of key precursor compounds. The primary precursors are a suitably protected epibatidine derivative and a source for the 3-nitrophenyl group.

Epibatidine Precursors: The synthesis often starts with a protected form of 3'-bromoepibatidine, such as tert-butoxycarbonyl-3'-bromoepibatidine. nih.gov This bromo-derivative serves as the electrophilic partner in the Suzuki coupling reaction.

Nitrophenyl Precursors: The nucleophilic partner is typically 3-nitrophenylboronic acid. nih.govnih.gov This reagent is commercially available or can be synthesized.

The reaction conditions for the key coupling step have been explored to maximize efficiency. The use of a palladium catalyst, a phosphine ligand, and a base is standard. nih.govnih.gov The solvent system often consists of a mixture of dimethoxyethane (DME), ethanol, and water when using potassium carbonate as the base. nih.gov Microwave-assisted heating has been shown to significantly reduce reaction times. nih.govacs.org

The table below lists some of the key precursors and reagents involved in the synthesis.

Precursor/ReagentRole in Synthesis
tert-Butoxycarbonyl-3'-bromoepibatidineProtected epibatidine core, electrophile
3-Nitrophenylboronic acidSource of the 3-nitrophenyl moiety, nucleophile
Palladium(II) acetateCatalyst for Suzuki coupling
Tri-(o-tolyl)phosphineLigand for the palladium catalyst
Sodium carbonate / Potassium carbonateBase for the Suzuki coupling
Trifluoroacetic acidReagent for deprotection of the Boc group

Design Principles for Structural Modification and Analog Generation

The design and synthesis of analogs of this compound are guided by the goal of improving the pharmacological profile, such as enhancing selectivity for specific nAChR subtypes and reducing toxicity. mmsl.cz Structural modifications are typically focused on three main areas: the epibatidine alkaloid ring, the nitrogen atom of the bicyclic system, and the heteroaromatic ring. mmsl.cz

For analogs of this compound, modifications often involve altering the substituent on the phenyl ring. For example, the nitro group can be reduced to an amino group to produce 3'-(3-aminophenyl)epibatidine. nih.gov This is typically achieved using reducing agents like iron powder in ethanolic hydrogen chloride. nih.gov Further modifications of the amino group can lead to a diverse range of analogs.

The position of the substituent on the phenyl ring also plays a significant role in the compound's activity. Studies have shown that 3'-(3-substituted phenyl) analogs often exhibit slightly higher affinity for nAChRs compared to their 3'-(4-substituted phenyl) counterparts. nih.gov

Replacing the phenyl ring with other aromatic or heteroaromatic systems is another strategy for generating novel analogs. mmsl.cz The introduction of fluorine atoms onto the pyridine ring has also been explored to modulate the electronic properties and metabolic stability of the molecule. nih.govacs.org

The overarching principle is to systematically explore the structure-activity relationship (SAR) to identify compounds with an optimized balance of potency, selectivity, and safety.

Synthetic Routes for Deuterated or Radiolabeled Variants for Research Applications

Deuterated and radiolabeled analogs of epibatidine and its derivatives are invaluable tools for various research applications, including in vivo imaging studies like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for metabolic and pharmacokinetic studies. mdpi.com

The synthesis of these labeled compounds requires the introduction of an isotope at a specific position in the molecule. For radiolabeling, isotopes such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), bromine-76 (B1195326) (⁷⁶Br), and iodine-123 (¹²³I) have been incorporated into epibatidine analogs. mdpi.com

One common method for tritium labeling is the reductive tritiation of a suitable precursor. nih.gov For example, tritium-labeled norchloroepibatidine (B123115) has been synthesized by the reductive tritiation of epibatidine. nih.gov

For PET imaging, short-lived positron-emitting isotopes like ¹¹C and ¹⁸F are used. The synthesis of ¹⁸F-labeled analogs often involves a nucleophilic fluorination reaction using [¹⁸F]fluoride. This can be achieved by reacting a precursor containing a good leaving group, such as a nitro or trimethylammonium group, with [¹⁸F]fluoride. The synthesis of [¹⁸F]flubatine, an epibatidine analog, is a well-established example of this approach. mdpi.com

The synthesis of deuterated compounds can be achieved by using deuterated reagents at a specific step in the synthetic sequence. For example, using a deuterated reducing agent can introduce deuterium (B1214612) atoms into the molecule.

These labeled compounds allow for the non-invasive study of nAChR distribution and density in the brain, providing crucial insights into the role of these receptors in health and disease. mdpi.com

Pharmacological Characterization of 3 3 Nitrophenyl Epibatidine at Nicotinic Acetylcholine Receptors

Receptor Binding Affinity and Kinetics at nAChR Subtypes

The affinity of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine for different nAChR subtypes has been primarily determined through competitive radioligand binding assays.

Binding affinities are established by measuring the ability of the compound to displace a specific radiolabeled ligand from the receptor. For the α4β2* nAChR subtype, which constitutes over 90% of the nAChRs in the cerebral cortex, studies have utilized [³H]epibatidine as the radioligand in tissue homogenates from rat cerebral cortices. nih.gov The affinity for the α7 nAChR subtype has been determined using [¹²⁵I]iodo-MLA binding assays. nih.gov These competitive assays allow for the calculation of the dissociation constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors.

Research has shown that 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine possesses a remarkably high affinity for the α4β2* nAChR subtype. nih.govnih.gov In contrast, its affinity for the α7 nAChR subtype is significantly weaker. nih.govnih.gov While specific Ki values for the α3β4 subtype are not always detailed in initial binding screens, functional assays indicate a lower potency at this subtype compared to α4β2. nih.govnih.gov

One study reported a Ki value of approximately 0.009 nM for α4β2* nAChRs. nih.gov Another series of experiments confirmed this high affinity, reporting a Ki value of 0.009 nM for the α4β2-nAChR. nih.govnih.gov The same research indicated a weak affinity for the α7-nAChR, with a Ki value greater than 2 µM. nih.gov This demonstrates a high degree of selectivity for the α4β2 subtype over the α7 subtype.

Table 1: Binding Affinity (Ki) of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine at nAChR Subtypes

nAChR Subtype Radioligand Ki Value Reference
α4β2* [³H]epibatidine 0.009 nM nih.govnih.govnih.gov
α7 [¹²⁵I]iodo-MLA > 2000 nM nih.gov

The available scientific literature primarily focuses on determining the inhibitory constant (Ki) of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine through competitive binding assays rather than saturation binding analyses for this specific compound. Saturation binding assays are typically used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand itself. For instance, the Kd for the radioligand (±)-[³H]epibatidine has been reported to be 0.02 nM. acs.org

Dissociation Constant (Ki) Determination Across nAChR Subtypes (e.g., α4β2, α3β4, α7)

Functional Agonism and Antagonism Profile on nAChR Subtypes

The functional effects of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine have been investigated using in vitro electrophysiology on receptors expressed in heterologous systems.

Electrophysiological studies, particularly using two-electrode voltage clamp and whole-cell patch-clamp techniques on Xenopus oocytes or transfected cell lines expressing specific rat or human nAChR subtypes, have been crucial in defining the functional profile of this compound. nih.govnih.govacs.org

Initial screenings revealed that 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine and its analogs act as antagonists at α4β2, α3β4, and α7 nAChRs. nih.gov Specifically, at a high concentration (100 µM), the compound was found to be an antagonist at all three subtypes. nih.gov

Further detailed patch-clamp studies on human α4β2 and α3β4 receptors confirmed its antagonist properties. nih.gov At human α4β2 nAChRs, 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine inhibited acetylcholine-induced currents in a concentration-dependent manner, with an IC₅₀ value of 0.1 µM, and acted as a competitive antagonist. nih.gov This inhibitory effect was demonstrated by a rightward shift in the acetylcholine (B1216132) concentration-response curve without a change in the maximum response. nih.gov The antagonism was found to be voltage- and use-independent. nih.gov

In stark contrast to its potent effect at the α4β2 subtype, the compound was significantly less effective at inhibiting human α3β4 nAChR-mediated currents, with a calculated IC₅₀ of approximately 63.9 µM. nih.gov This indicates a high degree of functional selectivity for the α4β2 nAChR over the α3β4 nAChR. nih.gov Some studies have noted a very low level of agonist activity at the α7 and α3β4 subtypes, though its predominant action is antagonism. nih.gov In one study, RTI-102 was found to act as an antagonist at α4β2* nAChRs in vitro, but as a partial agonist in vivo, suggesting potential species differences or metabolic modifications. nih.gov

Table 2: Functional Activity of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine at nAChR Subtypes

nAChR Subtype Functional Activity IC₅₀ Value Method Reference
human α4β2 Competitive Antagonist 0.1 µM Whole-cell patch-clamp nih.gov
human α3β4 Antagonist ~63.9 µM Whole-cell patch-clamp nih.gov
rat α7 Antagonist Not specified Two-electrode voltage clamp nih.gov

While calcium flux assays are a common method for assessing the function of ligand-gated ion channels, including nAChRs, by measuring agonist-induced calcium influx in recombinant cell lines, specific data for 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine using this technique is not prominently featured in the reviewed literature. chemrxiv.orgconicet.gov.ar The characterization of its functional profile has predominantly relied on electrophysiological recording techniques. nih.govnih.gov

Modulation of Ligand-Gated Ion Channel Activity

3'-(3-Nitrophenyl)epibatidine functions as a potent agonist at various nicotinic acetylcholine receptor (nAChR) subtypes. Its binding to these ligand-gated ion channels triggers the opening of the channel pore, allowing an influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺). This process leads to the depolarization of neurons. The agonistic nature of this compound has been observed across multiple nAChR subtypes, underscoring its capacity to modulate neuronal excitability. The functional consequences of this modulation are dependent on the specific nAChR subtype involved, as their subunit compositions dictate their pharmacological and physiological roles. For instance, α4β2 and α7 nAChR subtypes are widely expressed in the central nervous system and are involved in processes like cognition and pain perception, while the α3β4 subtype is more prevalent in the peripheral nervous system. unimi.it

Assessment of Efficacy and Potency (EC50/IC50)

The potency and efficacy of this compound and its analogs are determined by their EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values, which quantify their ability to activate or block receptor function, respectively. Detailed electrophysiological studies on analogs such as 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine have revealed potent antagonist activity at several nAChR subtypes. nih.gov For instance, this analog demonstrated competitive antagonism at human α4β2-nAChRs with a potency significantly higher than that of the known antagonist dihydro-β-erythroidine. nih.gov

The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, has also been extensively studied for this class of compounds. The analog 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (also referred to as 5a or RTI-7527-102) exhibits a remarkably high affinity for the α4β2*-nAChR with a Ki value of 0.009 nM. nih.gov This high affinity underscores the potent interaction of this structural class with nAChRs.

Table 1: In Vitro Pharmacological Data for 3'-(Nitrophenyl)epibatidine Analogs
CompoundReceptor SubtypeParameterValue (nM)Reference
2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a)α4β2Ki0.009 nih.gov
nat-Epibatidineα4β2Ki0.026 nih.gov
Vareniclineα4β2*Ki0.12 nih.gov

Receptor Selectivity and Promiscuity Profiles

Comparative Analysis of Binding and Functional Activity Across Diverse nAChR Subtypes

Analogs of this compound have been shown to possess high affinity for α4β2-nAChRs while demonstrating weak affinity for the α7-nAChR subtype. nih.gov For example, 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogs consistently show high affinity for α4β2-nAChRs, with Ki values often in the sub-nanomolar range, but their affinity for α7-nAChRs is significantly lower (Ki > 2 µM). nih.gov Electrophysiological assays confirm this selectivity, showing that these compounds are potent antagonists at α4β2-nAChRs, with lower potency at α3β4- and α7-nAChRs. nih.gov This selectivity profile, particularly the high affinity for the α4β2 subtype, which is abundant in the brain, makes these compounds valuable tools for studying the roles of specific nAChR subtypes in the central nervous system. nih.gov

Table 2: Comparative Binding Affinity (Ki) of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) Across nAChR Subtypes
Receptor SubtypeKi Value (nM)Reference
α4β2*0.009 nih.gov
α7> 2000 nih.gov

Investigation of Cross-Reactivity with Other Neurotransmitter Receptors (e.g., muscarinic receptors)

The primary focus of research on this compound and its analogs has been their interaction with nicotinic acetylcholine receptors. While the cholinergic system also includes muscarinic acetylcholine receptors (mAChRs), which are structurally and functionally distinct from nAChRs, comprehensive studies on the cross-reactivity of this compound with mAChRs are not extensively reported in the available literature. acsmedchem.orgacs.org The high affinity and selectivity of these compounds for nAChR subtypes, particularly α4β2, suggest that their primary pharmacological actions are mediated through these channels rather than through significant interactions with muscarinic receptors. nih.gov

Allosteric Modulation and Desensitization Kinetics

Exploration of Potential Allosteric Binding Sites

The classical understanding of the interaction between epibatidine (B1211577) and its analogs with nicotinic acetylcholine receptors (nAChRs) centers on their binding to the orthosteric site, the same site recognized by the endogenous neurotransmitter, acetylcholine. However, the vast and complex pharmacology of nAChR ligands has led researchers to explore the possibility of alternative, allosteric binding sites that could modulate receptor function. While direct experimental evidence for this compound binding to an allosteric site remains to be fully elucidated, computational studies and research on related compounds provide a basis for exploring this potential.

Allosteric modulators, which bind to sites topographically distinct from the orthosteric pocket, can act as positive allosteric modulators (PAMs) by enhancing the receptor's response to an agonist, or as negative allosteric modulators (NAMs) by reducing it. researchgate.net These allosteric sites are attractive targets for therapeutic development as they offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to direct agonists or antagonists.

Computational modeling and molecular dynamics simulations have been instrumental in identifying potential allosteric binding sites on various nAChR subtypes. researchgate.netnih.gov For the α4β2 nAChR, a well-defined allosteric site has been located at the interface between subunits, approximately 10 Å away from the orthosteric site. researchgate.net This site, primarily located on the β2 subunit, has been termed the "β subunit site." researchgate.net Molecular dynamics simulations have been employed to study the binding of various ligands, including epibatidine, to nAChR models in both unbound and agonist-bound states to probe for such alternative binding pockets. nih.gov

While this compound is primarily characterized by its high affinity for the orthosteric site of α4β2 nAChRs, the binding of structurally related phenyl-substituted epibatidine analogs has been a subject of detailed investigation. These studies offer insights into how modifications to the epibatidine scaffold might influence interactions with the receptor beyond the primary binding pocket. For instance, a series of 3'-(substituted phenyl)epibatidine analogues were synthesized and evaluated for their binding affinities and functional activities. nih.gov Although these compounds were found to have high affinity for the α4β2 nAChR, their characterization as partial agonists suggests a primary interaction with the orthosteric site. nih.gov

Table 1: Binding Affinities of 3'-(Substituted Phenyl)epibatidine Analogues at α4β2 nAChRs

CompoundSubstituent at 3'-positionKᵢ (nM) for α4β2 nAChR
5j 3-Aminophenyl~ Epibatidine
5m 3-Dimethylaminophenyl~ Epibatidine
5c 3-Fluorophenyl~ Epibatidine
5e 3-Chlorophenyl~ Epibatidine
Data sourced from research on a series of 3'-(substituted phenyl)epibatidine analogues. nih.gov The Kᵢ values were reported to be similar to that of epibatidine.

In silico studies on other epibatidine analogs have shown that even small structural changes can lead to different binding orientations within the receptor. For example, the bulky dibenzothiophene (B1670422) ring of the antagonist ASEM forces it to adopt a different orientation within the α7-nAChR binding site compared to the agonist epibatidine. rsc.org This highlights the principle that ligand structure can dictate binding mode, which could extend to interactions with regions that overlap with or are adjacent to allosteric sites.

The concept of "super-agonists," which produce a greater maximal response than the endogenous ligand, has also been linked to potential allosteric mechanisms. biorxiv.org It has been proposed that some super-agonists may bind not only to the orthosteric site but also to a distinct allosteric site, leading to enhanced receptor activation. biorxiv.org While there is no current evidence to classify this compound as a super-agonist, this line of research underscores the potential for complex interactions between ligands and nAChRs.

Structure Activity Relationship Sar Studies of 3 3 Nitrophenyl Epibatidine and Its Analogues

Elucidation of Key Structural Features for nAChR Interaction

The interaction of 3'-(3-Nitrophenyl)epibatidine and its analogues with nAChRs is governed by a combination of key structural elements. The fundamental components responsible for high-affinity binding are the protonated nitrogen of the 7-azabicyclo[2.2.1]heptane core and the nitrogen atom of the pyridine (B92270) ring. These features are hallmarks of the nicotinic pharmacophore, engaging in crucial cation-π and hydrogen bond interactions within the receptor's binding site. caltech.edu

The addition of a phenyl group at the 3'-position of the pyridine ring introduces a bulky substituent that, while not diminishing affinity for α4β2* nAChRs, can significantly modulate the functional properties of the molecule. nih.gov The linkage and orientation of this phenyl moiety relative to the epibatidine (B1211577) core are critical. The presence of this bulky group does not appear to hinder recognition by α4β2* nAChRs, suggesting the binding pocket can accommodate such modifications. nih.gov However, these modifications can transform a potent agonist like epibatidine into a partial agonist or even a functional antagonist. nih.govresearchgate.net

Impact of Substitutions on the 3'-Nitrophenyl Moiety on Receptor Affinity and Selectivity

Systematic substitution on the 3'-phenyl ring of epibatidine analogues has revealed important insights into the modulation of receptor affinity and selectivity. For instance, the introduction of a 3'-phenyl group to epibatidine results in analogues with high affinity for the α4β2 nAChR, comparable to epibatidine itself, but with significantly weaker affinity for the α7 nAChR. nih.gov

Specifically for this compound, the nitro group at the 3-position contributes to very high binding affinity. Studies have shown that its affinity (Ki) for the α4β2 nAChR is approximately 0.008 nM. nih.gov The position and electronic nature of the substituent on the phenyl ring have varied effects. Both electron-withdrawing groups (like nitro) and electron-releasing groups (like dimethylamino) at the 3-position can result in high affinity. nih.gov

The table below summarizes the binding affinities of various 3'-(substituted phenyl)epibatidine analogues at the α4β2 nAChR, illustrating the impact of different substituents.

Compound Name3'-Phenyl Substituentα4β2 nAChR Binding Affinity (Ki, nM)
This compound3-NO20.008 nih.gov
3'-(3-Dimethylaminophenyl)epibatidine3-N(CH3)20.009 nih.gov
3'-(Phenyl)epibatidineUnsubstituted0.021 nih.gov
3'-(4-Aminophenyl)epibatidine4-NH20.034 nih.gov
3'-(4-Chlorophenyl)epibatidine4-Cl0.039 nih.gov

Role of the Epibatidine Core Stereochemistry in Ligand-Receptor Interactions

The stereochemistry of the epibatidine core is a critical determinant of its interaction with nAChRs. Epibatidine possesses three chiral centers, and its natural form is the (+)-exo isomer. ncats.io Interestingly, for epibatidine itself, both the (+) and (-) enantiomers exhibit nearly equal potency at the neuronal α4β2 receptor, which is unusual for a chiral molecule interacting with a chiral receptor. caltech.eduncats.io This suggests that the receptor can accommodate both enantiomers in a high-affinity binding mode.

However, chemical modifications to the epibatidine scaffold can unmask stereochemical preferences. For example, N-methylation of the epibatidine enantiomers results in derivatives with significantly different potencies at the α4β2 receptor, highlighting that while the parent enantiomers are equipotent, their binding modes may not be identical. caltech.edu Studies using unnatural amino acid mutagenesis have further shown that despite their equipotency, the epibatidine enantiomers have different sensitivities to specific perturbations within the binding site, indicating distinct, albeit energetically similar, interactions. caltech.edu The rigid, bicyclic structure of the epibatidine core serves as a crucial scaffold, and its stereochemical configuration dictates the precise orientation of the pharmacophoric elements within the nAChR binding pocket.

Contributions of Various Functional Groups to Pharmacological Activity

The pharmacological profile of this compound is a composite of contributions from its distinct functional groups.

The 7-Azabicyclo[2.2.1]heptane Core: This rigid structure acts as the foundational scaffold. The protonated nitrogen within this bicyclic system is essential for the cation-π interaction with aromatic residues in the nAChR binding pocket, a key component of agonist binding. caltech.edu

The Pyridine Nitrogen: This nitrogen atom serves as a critical hydrogen bond acceptor, another canonical interaction for nicotinic ligands. uchile.cl

The 3'-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group. Its presence on the phenyl ring, particularly at the meta-position, contributes to the exceptionally high binding affinity for the α4β2 nAChR. nih.gov The entire nitrophenyl moiety adds bulk, which appears to be well-tolerated by the α4β2 receptor but significantly impacts functional efficacy, often leading to partial agonism or antagonism. nih.govresearchgate.net In some analogues, this group has been shown to be a key factor in converting a molecule from an agonist to an antagonist, particularly when combined with other modifications like a 2'-fluoro group on the pyridine ring. nih.gov

Collectively, these functional groups create a molecule that binds with very high affinity to α4β2 nAChRs but with a pharmacological activity profile that is markedly different from the parent compound, epibatidine. nih.gov

Development of SAR Models for Predicting nAChR Ligand Properties

To rationalize the complex SAR of epibatidine analogues and to guide the design of new ligands, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) have been employed. acs.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for ligands of the (α4)2(β2)3 nAChR subtype. acs.orguni-duesseldorf.de

These models use a training set of known ligands, including epibatidine derivatives, to correlate their 3D structural and physicochemical properties (steric, electrostatic, hydrophobic, and hydrogen-bonding fields) with their observed binding affinities. acs.org The resulting models generate graphical "contour maps" that visualize regions where specific properties are predicted to increase or decrease binding affinity. For instance, these models have successfully rationalized how modifications to the aromatic ring systems of nAChR modulators affect binding affinity through steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties. acs.org

The predictive power of these models has been validated by synthesizing and testing novel ligands designed based on the models' predictions, demonstrating their utility in the rational design of new nAChR ligands with desired properties. acs.org While these models are powerful, they also highlight the complexity of ligand-receptor interactions, confirming the importance of a correctly positioned positive charge and a hydrogen bond acceptor as key features for potent nicotinic activity. uchile.cl

Computational Chemistry and Molecular Modeling of 3 3 Nitrophenyl Epibatidine

Ligand-Based and Structure-Based Drug Design Approaches

The development of analogues of 3'-(3-Nitrophenyl)epibatidine is rooted in both ligand-based and structure-based drug design strategies, using the parent molecule, epibatidine (B1211577), as a primary lead compound. nih.gov

Ligand-Based Design: This approach utilizes the knowledge of known active ligands to develop a pharmacophore model or understand key structure-activity relationships (SARs). Epibatidine's potent and high-affinity binding to nAChRs established it as a critical scaffold. nih.govmdpi.com Medicinal chemistry efforts have systematically modified its structure to explore how substitutions impact receptor affinity and functional activity. The introduction of a substituted phenyl ring at the 3'-position of the pyridine (B92270) ring, as seen in this compound, was a strategic decision to explore the steric and electronic requirements of the nAChR binding pocket. nih.gov Studies on a series of 3'-substituted analogues have shown that bulky groups at this position are well-tolerated by the α4β2* nAChR subtype and can shift the pharmacological profile from agonist to antagonist. nih.gov

Structure-Based Design: This method relies on the three-dimensional structure of the biological target to design effective ligands. While obtaining crystal structures of transmembrane proteins like human nAChRs is challenging, the discovery of the soluble acetylcholine-binding protein (AChBP) has been a significant breakthrough. uchile.clnih.gov AChBP shares considerable sequence and structural homology with the extracellular ligand-binding domain of nAChRs. uchile.cl Researchers have successfully used crystal structures of AChBP, often from species like Lymnaea stagnalis or Aplysia californica, in complex with various ligands (including epibatidine itself) as templates for molecular modeling and docking studies of new analogues. nih.govuchile.clnih.goviucr.org These structural templates allow for the rational design of compounds that can fit within the receptor's binding site and form favorable interactions.

Molecular Docking Studies with nAChR Homology Models or Crystal Structures

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For nitrophenyl-substituted epibatidines, docking studies have primarily utilized crystal structures of AChBP or homology models of nAChR subtypes.

A significant body of work has focused on the close analogue, 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (referred to as compound 5a in several studies). nih.govscience.gov Docking simulations for this class of compounds were performed using the X-ray crystal structure of an AChBP chimera co-crystallized with epibatidine as the receptor model. nih.gov This structure-based approach aimed to understand how the bulky substituted phenyl group could be accommodated within the binding pocket of the nAChR. nih.gov

The general findings indicate that these analogues bind at the canonical orthosteric site located at the interface between two subunits of the receptor. nih.gov This binding site is characterized by a "box" of aromatic residues contributed by both the principal (loops A-C) and complementary (loops D-F) faces of the subunit interface. nih.gov Docking studies on various epibatidine derivatives have consistently placed the protonated nitrogen of the 7-azabicyclo[2.2.1]heptane core in a position to form a critical cation-π interaction with a conserved tryptophan residue (Trp147 in Aplysia AChBP, equivalent to Trp149 in the human α4 subunit). uchile.clnih.gov

Analysis of Binding Poses and Interaction Energetics

Analysis of the docked poses of epibatidine analogues provides detailed hypotheses about the specific molecular interactions that stabilize the ligand-receptor complex. For the 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine series, docking simulations predicted several distinct binding modes. nih.gov

In one predicted orientation for the 4-nitrophenyl analogue, the protonated amine forms the expected cation-π interaction with the key tryptophan residue of the principal subunit. The pyridine nitrogen of the ligand is positioned to act as a hydrogen bond acceptor, often interacting with a conserved water molecule within the binding site, which in turn hydrogen bonds with the receptor's backbone. researchgate.net

The substituted phenyl ring extends into a pocket of the binding site. Specific interactions predicted for analogues in this series include hydrogen bonds with residues such as Glycine 163, Serine 162, and Glutamine 55 on the complementary subunit face. nih.gov The energetic contributions of these interactions are reflected in the high binding affinities observed experimentally. For instance, 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine exhibits a very high affinity for the α4β2*-nAChR. nih.gov

Table 1: Binding Affinities of Selected Epibatidine Analogues at α4β2* nAChRs Note: This table includes data for close analogues of this compound to illustrate the high affinity of this compound class. Data for the specific 3-nitro isomer is not detailed in the cited literature.

CompoundKi (nM) at α4β2*-nAChRReference
(±)-Epibatidine0.026 nih.govacs.org
2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a)0.009 nih.govacs.org
Varenicline0.12 nih.govacs.org
2'-fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine (5g)0.053 acs.org

The docking simulations for one analogue, 2'-fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine, suggested a unique binding mode where the substituent forms a salt bridge with an aspartate residue (B/ASP160), accounting for its very favorable predicted binding energy (pKd of 9.40). nih.gov Such specific interactions highlight the sensitivity of the binding pose to the nature and position of the substituent on the phenyl ring.

Molecular Dynamics Simulations to Explore Ligand-Receptor Conformational Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-receptor complex over time, providing insights beyond the static picture from molecular docking. MD simulations can reveal how the ligand and receptor adapt to each other, the stability of key interactions, and the role of solvent molecules.

While specific MD simulation studies on this compound are not prominent in the reviewed literature, this technique has been applied to understand the conformational dynamics of nAChRs with other ligands. For example, MD analyses have been used to investigate how the binding of agonists versus antagonists can induce different conformational changes in the receptor, particularly in the flexible "C-loop" which is known to cap the binding site upon agonist binding. embopress.org For other complex epibatidine derivatives like 18-methoxycoronaridine (18-MC), MD simulations have been used to show interactions with various non-luminal sites in addition to blocking the ion channel pore. unimi.it These studies underscore the value of MD in elucidating the complex mechanisms of action for nAChR modulators.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling attempts to correlate variations in the chemical structure of compounds with their biological activity using statistical methods. Formal QSAR studies for nitrophenyl-substituted epibatidines have not been extensively reported. However, the available literature provides a wealth of qualitative structure-activity relationship (SAR) data that fulfills a similar purpose.

Key SAR findings for 3'-phenyl substituted epibatidine analogues include:

Antagonist Activity: The combination of a 2'-fluoro group on the pyridine ring with a bulky 3'-substituent, such as a nitrophenyl group, consistently confers antagonist properties at nAChRs. nih.gov

High Affinity: The presence of a bulky substituted phenyl group at the 3'-position does not interfere with receptor binding at α4β2* nAChRs; in fact, compounds like 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine show even higher affinity than epibatidine itself. nih.gov

Substituent Effects: The electronic nature and position of substituents on the phenyl ring can fine-tune binding affinity and selectivity, although clear, predictable patterns have been difficult to establish across all analogues. acs.org For example, a comparison of various substituted pyridinyl bioisosteres of the nitrophenyl compounds showed that both electron-withdrawing and electron-donating groups could result in very high affinity, suggesting that factors beyond simple electronics are at play. acs.org

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a ligand must possess to bind to a specific receptor. The nicotinic pharmacophore is one of the most studied models in medicinal chemistry.

Pharmacophore Model: The classical model for nAChR agonists, refined over decades and supported by studies of epibatidine, consists of two key features: a cationic center (the protonated nitrogen of the azabicycloheptane ring) and a hydrogen bond acceptor (the pyridine nitrogen). researchgate.netmmsl.cz The distance between these two features is critical for high-affinity binding. mmsl.cz The cationic center forms a cation-π interaction with a conserved tryptophan residue, while the hydrogen bond acceptor is thought to interact with a backbone carbonyl, often via a bridging water molecule. uchile.clresearchgate.net The development of antagonists like the nitrophenyl epibatidine derivatives helps to further refine these models by defining regions of steric bulk that are tolerated or even favorable for antagonist activity.

Virtual Screening: These pharmacophore models, as well as the structural information from AChBP, can be used in virtual screening campaigns to identify new potential nAChR ligands from large chemical databases. nih.gov For example, virtual screening of the National Cancer Institute (NCI) diversity set has been performed using docking against AChBP. nih.govnih.gov The resulting hits are then tested experimentally, often using radioligand binding assays where the compounds compete with [³H]epibatidine to bind to AChBP or nAChRs. nih.govnih.gov This approach has successfully identified novel scaffolds for nAChR antagonists, demonstrating the power of combining computational screening with experimental validation. nih.gov

Mechanistic Investigations of 3 3 Nitrophenyl Epibatidine Action

Characterization of Receptor Activation Mechanisms

Research into a series of 3'-(substituted phenyl)epibatidine analogues, including 3'-(3-Nitrophenyl)epibatidine, has characterized these compounds as nicotinic partial agonists. nih.govacs.org Unlike the parent compound, epibatidine (B1211577), which is a highly potent full agonist at many nAChR subtypes, these analogues exhibit a pharmacological profile more akin to nicotine (B1678760). nih.gov

As a partial agonist, this compound binds to the orthosteric site of the nAChR—the same site as the endogenous neurotransmitter acetylcholine (B1216132)—but elicits a submaximal receptor response. This means that even at saturating concentrations, it does not activate the receptor to its full capacity. researchgate.net The partial agonist nature of this compound is a key feature of its mechanism, providing a ceiling to its efficacy and differentiating its action from full agonists. nih.gov This modulation from a full to a partial agonist is achieved by the introduction of the bulky 3'-phenyl substituent, which likely interferes with the conformational changes required for full channel activation. nih.gov

The functional activity of partial agonists is complex; they simultaneously exhibit agonist effects by activating the receptor to a certain degree, and antagonist effects by competing with and blocking full agonists like acetylcholine from binding. researchgate.net The degree of agonist versus antagonist activity is dependent on the specific nAChR subtype and the surrounding neurochemical environment.

Identification of Specific Amino Acid Residues Involved in Ligand Binding and Activation

While direct crystallographic or site-directed mutagenesis studies for this compound are not available, its binding mechanism can be inferred from studies on the parent compound, epibatidine, and related analogs. Epibatidine binds at the interface between an α subunit and its adjacent partner in the pentameric receptor complex. nih.gov This agonist binding site is characterized by a conserved "aromatic box" of tyrosine and tryptophan residues that are critical for cation-π interactions with the protonated nitrogen of the ligand. nih.gov

Molecular modeling studies of other 3'-substituted phenyl epibatidine analogs suggest that they occupy the same binding pocket as epibatidine. nih.gov The azabicyclo[2.2.1]heptane core of the molecule is expected to form key interactions within this pocket. The addition of the 3'-nitrophenyl group introduces a bulky substituent that does not prevent receptor binding but likely alters the ligand's orientation and interaction with specific residues, thereby interfering with the receptor's ability to undergo the full conformational change necessary for channel opening. nih.gov This interference is the likely structural basis for its partial agonist activity. For other epibatidine analogs, modifications to the pyridine (B92270) ring have been shown to alter subtype specificity, indicating that this part of the molecule interacts with non-conserved residues that differ between nAChR subtypes. acs.org

Investigation of Downstream Signaling Pathways Elicited by nAChR Activation

Activation of nAChRs, which are ligand-gated ion channels, by an agonist or partial agonist like this compound initiates a cascade of downstream signaling events. The primary event is the opening of the channel pore, leading to an influx of cations, primarily Na+ and Ca2+. drugbank.comt3db.ca

This influx of positive ions depolarizes the cell membrane, which can trigger the opening of voltage-gated calcium channels (VGCCs), leading to a much larger and more sustained increase in intracellular calcium concentration. plos.orgplos.org The combined calcium influx from both the nAChR channel itself and VGCCs acts as a critical second messenger, initiating numerous intracellular processes. drugbank.commdpi.com One of the most significant downstream effects is the modulation of neurotransmitter release. plos.orgplos.orgnih.gov For instance, activation of presynaptic nAChRs can enhance the release of dopamine (B1211576), norepinephrine, and acetylcholine itself, depending on the neuron type. drugbank.comnih.gov

As a partial agonist, this compound would trigger these pathways, but the magnitude of the response (e.g., degree of depolarization, amount of calcium influx, and quantity of neurotransmitter released) would be lower than that produced by a full agonist. researchgate.net Furthermore, some research suggests that partial agonists may preferentially engage metabotropic-like signaling pathways, which are not directly linked to ion flux. For example, α7 nAChR activation by partial agonists has been shown to modulate the PI3K/AKT/mTORC1 pathway, influencing processes like cell migration and inflammation, independent of significant calcium mobilization. mdpi.com This suggests that the signaling elicited by this compound could be multifaceted, involving both ionotropic and non-canonical metabotropic pathways. mdpi.comfrontiersin.org

Role of Allosteric Sites in Modulating Compound Activity

Current evidence indicates that this compound functions as an orthosteric ligand, meaning it binds to the primary agonist binding site where acetylcholine binds. nih.govacs.org There are no studies to suggest that it interacts with allosteric sites on the nAChR.

Mechanisms of Subtype Selectivity

A key mechanistic feature of this compound is its significant selectivity for the α4β2 nAChR subtype over the α7 subtype. This selectivity is evident in radioligand binding assays, which measure the affinity of a compound for a specific receptor.

The introduction of the 3'-(3-nitrophenyl) group is a critical determinant of this subtype selectivity. While the parent compound epibatidine binds with high affinity to both α4β2 and α7 subtypes, this compound retains very high affinity for α4β2 while its affinity for α7 is dramatically reduced. nih.govmdpi.com Specifically, it demonstrates over a 10,000-fold higher affinity for the α4β2 receptor compared to the α7 receptor. nih.gov This suggests that the binding pocket of the α7 nAChR cannot accommodate the bulky nitrophenyl substituent as favorably as the α4β2 receptor's binding site. The differences in the amino acid residues that line the binding pockets of these two subtypes are responsible for this steric and electronic discrimination. acs.org

Data sourced from Carroll et al. (2010). nih.gov

This pronounced selectivity makes this compound a valuable research tool for distinguishing the physiological and behavioral roles of α4β2 nAChRs from those of α7 nAChRs.

Compound Glossary

Applications of 3 3 Nitrophenyl Epibatidine in Chemical Biology and Neuroscience Research

Utilization as a Pharmacological Tool for nAChR Subtype Differentiation

The diverse family of nAChRs, which are composed of various combinations of α and β subunits, mediates a wide range of physiological effects. A primary application of 3'-(nitrophenyl)epibatidine analogs is to differentiate between these nAChR subtypes. These compounds exhibit high affinity and selectivity, particularly for the α4β2* subtype, which is the most abundant nAChR in the brain. nih.govacs.org

The analog 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102) has an exceptionally high binding affinity for the α4β2* nAChR, with a reported inhibition constant (Kᵢ) of approximately 0.009 nM. nih.govnih.govfrontierspartnerships.org In contrast, it shows very weak affinity for the α7 nAChR subtype (Kᵢ > 2000 nM). nih.gov This significant difference in binding affinity makes it a highly selective tool for isolating and studying the function of α4β2* receptors, without the confounding activation of α7 receptors. nih.gov Electrophysiological studies have further solidified this selectivity, demonstrating that RTI-102 is a potent competitive antagonist of human α4β2 nAChRs, while having much lower potency at α3β4 and α7 nAChRs. nih.govnih.gov This selectivity is crucial for researchers aiming to delineate the specific contributions of the α4β2 subtype from other nAChRs in various neuronal processes.

Table 1: nAChR Binding Affinities of RTI-102 and Reference Compounds
Compoundα4β2* Kᵢ (nM)α7 Kᵢ (nM)Selectivity (α7/α4β2*)Functional Activity (α4β2)
2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102)0.009 nih.gov>2000 nih.gov>222,000Antagonist nih.gov / Partial Agonist nih.gov
Epibatidine (B1211577) (natural)0.026 nih.gov~20-233 mdpi.comwikipedia.org~770 - 8900Full Agonist acs.org
Varenicline0.12 nih.gov>2000 nih.gov>16,600Partial Agonist acs.org

Probing the Role of Specific nAChR Subtypes in Neuronal Circuits and Synaptic Transmission

Understanding how neuronal circuits process information requires tools that can manipulate specific components of synaptic transmission. Epibatidine itself is a powerful ganglionic depolarizing agent that can potentiate synaptic transmission at low doses and block it at higher doses. nih.gov Analogs like RTI-102 offer a more refined approach. As a selective α4β2 nAChR antagonist, RTI-102 allows researchers to block this specific receptor subtype and observe the resulting changes in circuit activity and neurotransmitter release. nih.govnih.gov

For instance, nAChRs on presynaptic terminals can modulate the release of other neurotransmitters, including dopamine (B1211576). frontiersin.org By applying RTI-102, scientists can determine the precise contribution of α4β2 receptors to acetylcholine-mediated dopamine release in brain regions like the striatum. mdpi.com Interestingly, studies have revealed a complex pharmacological profile for RTI-102, which acts as an antagonist in in vitro electrophysiology assays but behaves as a partial agonist in some in vivo models. nih.govfrontierspartnerships.orgresearchgate.net This dual activity is itself a valuable research characteristic, allowing for the investigation of different receptor states and their roles in complex neuronal signaling and behavior.

Development of Fluorescent or Photolabeling Probes Based on the 3'-(3-Nitrophenyl)epibatidine Scaffold

Identifying the precise location of receptors and their ligand binding sites is fundamental to molecular neuroscience. Photoaffinity labeling is a powerful technique for this purpose, where a ligand with a photoreactive group is used to form a covalent bond with its receptor upon irradiation. nih.gov Tritiated epibatidine ([³H]epibatidine) has been successfully used to photolabel amino acids in the agonist binding site of both muscle-type and neuronal α4β2 nAChRs. nih.govnih.gov

The 3'-(nitrophenyl) group on compounds like this compound is a candidate for such applications. Aryl nitro compounds are known to be photoreactive and can be used as photoaffinity labels. While direct photolabeling studies using this compound have not been extensively reported, the principle is well-established. The development of a radiolabeled or fluorescent version of a 3'-(nitrophenyl)epibatidine analog could create a powerful probe to map the binding pocket of α4β2 nAChRs with high precision, building on the work done with simpler epibatidine derivatives. nih.govacs.org

Contribution to the Understanding of Nicotinic Receptor Physiology and Pathophysiology

Dysfunction of the nicotinic cholinergic system is implicated in a wide array of central nervous system disorders, including nicotine (B1678760) dependence, neuropathic pain, Alzheimer's disease, and schizophrenia. openaccessgovernment.orgacs.orgscience.gov Selective ligands like the 3'-(nitrophenyl)epibatidine analogs are instrumental in untangling the specific roles of nAChR subtypes in these conditions.

The development of RTI-102 was partly motivated by the need for new pharmacotherapies for smoking cessation. nih.gov Its action as an α4β2 antagonist allows it to block nicotine-induced effects, helping to clarify the central role of this receptor subtype in nicotine addiction. nih.gov Furthermore, research has demonstrated that RTI-102 can reverse mechanical allodynia in a rat model of chronic neuropathic pain, suggesting that α4β2* nAChRs are a key target for developing novel analgesics. openaccessgovernment.orgnih.gov By using such selective compounds, researchers can validate specific nAChR subtypes as therapeutic targets for various diseases.

Preclinical Research Applications in Animal Models for Neurobiological Studies

Brain slice preparations provide an invaluable ex vivo system for studying synaptic physiology and neuromodulation in a preserved local circuit environment. Electrophysiological techniques, such as whole-cell patch-clamp recordings in spinal cord slices, have been used to show that nAChR activation modulates inhibitory synaptic transmission. d-nb.info The application of a selective antagonist like RTI-102 in such preparations allows for the definitive identification of the receptor subtype responsible for the observed modulation. For example, if an effect induced by a broad-spectrum nicotinic agonist is blocked by RTI-102, it provides strong evidence for the involvement of α4β2* nAChRs. These techniques are also used to study the modulation of dopamine release in striatal slices, a key process in reward and motor control. mdpi.compsu.edu

The cholinergic system plays a well-established role in cognitive functions, including learning and memory. mmsl.czacs.org Nicotinic agonists have been shown to improve performance in various memory tasks in animal models. mmsl.cz To understand the underlying mechanisms, it is crucial to identify which nAChR subtypes are involved. Selective antagonists provide a clear path for this investigation.

In animal models, cognitive function can be assessed using tasks like the novel object recognition or passive avoidance tests. researchgate.net A mechanistic study could involve administering a selective α4β2 antagonist like RTI-102 to determine if it blocks the memory-enhancing effects of nicotine or if it impairs learning on its own. Furthermore, RTI-102 has been extensively studied in nicotine discrimination assays in rats. nih.govfrontierspartnerships.org In these experiments, animals are trained to recognize the internal state produced by nicotine. The ability (or inability) of compounds like RTI-102 to substitute for nicotine provides critical information about its in vivo pharmacological effects and its potential to interact with the neural pathways of reward and cognition that are hijacked by drugs of abuse. nih.govfrontierspartnerships.org

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency

The parent compound, epibatidine (B1211577), is a potent analgesic, but its therapeutic potential is limited by a narrow therapeutic window and significant toxicity. nih.govfrontierspartnerships.orgmdpi.com This has spurred considerable efforts to synthesize derivatives with a better pharmacological activity-to-toxicity ratio and enhanced selectivity for specific nAChR subtypes. mdpi.com The focus has largely been on targeting the α4β2* nAChR subtype, which is implicated in nicotine (B1678760) addiction and pain modulation. nih.govfrontierspartnerships.org

Researchers have systematically modified the epibatidine structure, including the synthesis of analogs with substitutions at the 2'- and 3'-positions of the pyridine (B92270) ring. For instance, the introduction of a 2'-fluoro group and various substituted phenyl groups at the 3'-position has yielded compounds with high affinity for α4β2-nAChRs. nih.gov One such analog, 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine, demonstrated a remarkably high binding affinity. nih.gov Further modifications, such as replacing the nitrophenyl group with substituted pyridine rings, have produced analogs with similar high affinity for α4β2-nAChRs but improved selectivity over α3β4- and α7-nAChRs. acs.org

The overarching goal is to develop analogs that are potent and selective antagonists or partial agonists at the α4β2*-nAChR, as these are expected to have therapeutic potential for addiction and other central nervous system disorders. nih.gov The synthesis of novel analogs often involves multi-step processes, including Suzuki coupling reactions to introduce the desired phenyl or pyridinyl moieties. nih.gov

Table 1: Binding Affinities of Selected Epibatidine Analogs at α4β2*-nAChRs

Compound Ki (nM)
nat-Epibatidine 0.026
Varenicline 0.12
2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) 0.009
3'-(4-Carbamoylphenyl)deschloroepibatidine (5g) 0.053
2′-Fluoro-3′-(4″-pyridinyl)deschloroepibatidine (7a) 0.12
2′-Fluoro-3′-(3″-pyridinyl)deschloroepibatidine (8a) 0.35

Data sourced from Carroll et al. (2012) and Carroll et al. (2011) nih.govacs.org

Integration of Advanced Biophysical Techniques for Receptor-Ligand Interaction Studies

A deeper understanding of the molecular interactions between 3'-(3-Nitrophenyl)epibatidine analogs and nAChR subtypes is crucial for rational drug design. Advanced biophysical techniques are being increasingly integrated to elucidate these interactions. Electrophysiological assays using Xenopus oocytes expressing specific rat nAChR subtypes (α4β2, α3β4, and α7) are routinely used to determine the functional activity (agonist or antagonist) of newly synthesized compounds. nih.govacs.org These studies have revealed that many 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogs act as antagonists at these receptor subtypes. nih.gov

Molecular modeling and docking studies provide valuable insights into the binding modes of these ligands within the receptor's binding pocket. nih.gov By using the X-ray crystal structure of the acetylcholine (B1216132) binding protein as a template, researchers can simulate the docking of various epibatidine analogs and compare their predicted binding orientations. nih.gov These computational approaches can help explain the observed structure-activity relationships and guide the design of new analogs with desired pharmacological profiles. For example, docking studies have suggested unique binding modes for certain analogs that correlate with their high affinity and selectivity. nih.gov

Radioligand binding assays, often using [3H]epibatidine, remain a fundamental technique to determine the binding affinity of new compounds for nAChRs in brain tissue homogenates. mdpi.comacs.org These assays have confirmed the high affinity of many 3'-substituted epibatidine analogs for the α4β2* subtype, which is the predominant nAChR subtype in the cerebral cortex. acs.org

Exploration of Novel Therapeutic Targets Modulated by nAChRs

While the primary focus for epibatidine analogs has been on pain and nicotine addiction via α4β2* nAChRs, the diverse family of nAChRs presents opportunities to explore other therapeutic avenues. nih.govfrontierspartnerships.orgnih.gov Nicotinic receptors are involved in a wide range of physiological processes, and their modulation could be beneficial in various disease states.

For instance, α7 nAChRs are a major research focus for their role in inflammation and neuropathic pain. nih.gov Activation of α7 nAChRs has been shown to be anti-inflammatory and analgesic. nih.gov Although many of the current this compound analogs show low affinity for α7 nAChRs, future design strategies could aim to create analogs with higher selectivity for this subtype. nih.govacsmedchem.org

Furthermore, the discovery that epibatidine can bind with high affinity to serotonin (B10506) type 3 receptors (5-HT3Rs) suggests that the pharmacological effects of some epibatidine-based compounds may not be solely mediated by nAChRs. nih.gov This finding opens up new avenues for research, including the potential for developing dual-target ligands or re-evaluating the mechanisms of action of existing compounds. nih.gov The exploration of other nAChR subtypes and related receptor systems could uncover novel therapeutic applications for compounds derived from the epibatidine scaffold.

Development of In Vivo Imaging Agents Based on the this compound Scaffold (mechanistic/target engagement)

The high affinity and selectivity of certain this compound analogs for specific nAChR subtypes make them promising candidates for the development of in vivo imaging agents, particularly for Positron Emission Tomography (PET). PET is a powerful non-invasive technique that allows for the visualization and quantification of molecular targets in the living brain. acs.org

Developing a PET radioligand based on the this compound scaffold would enable researchers to study the distribution and density of nAChRs in healthy individuals and in patients with various neurological and psychiatric disorders. Such an imaging agent would be invaluable for understanding the role of nAChRs in disease pathogenesis, for confirming target engagement in clinical trials of new nAChR-targeted drugs, and for patient stratification.

The process of developing a PET tracer involves radiolabeling a suitable precursor molecule with a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18 (B77423). acs.orgumich.edu The resulting radioligand must be able to cross the blood-brain barrier, bind with high affinity and selectivity to the target receptor, and have appropriate pharmacokinetic properties for imaging. mdpi.com While [3H]epibatidine has been used extensively as a radioligand for in vitro and ex vivo studies due to its high affinity and ability to cross the blood-brain barrier, the development of a PET agent based on the this compound structure for human use requires further investigation and optimization. mdpi.com The high affinity and selectivity of compounds like 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine make them attractive starting points for the design of such novel imaging tools. nih.gov

Q & A

Q. What experimental methods are used to synthesize 3'-(3-Nitrophenyl)epibatidine?

The synthesis involves palladium-catalyzed cross-coupling and diazotization reactions. Specifically, 3-nitrophenylboronic acid is added to a brominated deschloroepibatidine precursor (e.g., 7-tert-butoxycarbonyl-2′-amino-3′-bromodeschloroepibatidine) using palladium acetate as a catalyst. Subsequent diazotization with sodium nitrite in hydrochloric acid yields the nitro-substituted epibatidine analog. Catalytic hydrogenation with palladium on carbon may further refine the product .

Q. How is binding affinity to nicotinic acetylcholine receptors (nAChRs) measured for this compound?

Radioligand competition assays are standard. For α4β2 nAChR affinity, [³H]epibatidine (0.5–2 nM) is incubated with membrane preparations, and displacement by this compound is quantified via liquid scintillation counting. Nonspecific binding is determined using 1 mM carbamylcholine. Data are analyzed using a single-site inhibition model to calculate Ki values .

Q. What is the selectivity profile of this compound between α4β2 and α7 nAChR subtypes?

The compound exhibits high selectivity for α4β2 over α7 nAChRs. For example, this compound (5h) has a Ki of 0.008 nM at α4β2, compared to 30.5–1100 nM at α7, resulting in >2000-fold selectivity. This is determined by comparing inhibition of [¹²⁵I]iodoMLA (α7-specific) and [³H]epibatidine (α4β2-specific) binding .

Advanced Research Questions

Q. How do structural modifications at the 3′-phenyl position influence α4β2 nAChR binding affinity?

Substituent effects are subtle but systematic:

  • Electron-withdrawing groups (e.g., nitro, 5h: Ki = 0.008 nM) enhance affinity slightly compared to electron-donating groups (e.g., dimethylamino, 5m: Ki = 0.009 nM).
  • 3′-substituted analogs consistently outperform 4′-substituted counterparts (e.g., 3′-nitro vs. 4′-chloro: 0.008 nM vs. 0.039 nM). Steric and electronic factors likely drive these trends, as shown in Table 1 of .

Q. What analytical methods are used to detect and quantify degradation impurities in stability studies?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical. For example, oxidation impurities like 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate are monitored at retention time (RT) 15.89 min. Stability studies under accelerated conditions (e.g., 40°C/75% RH) reveal impurity levels ≤0.10% using validated methods .

Q. How can researchers resolve contradictions in binding data across studies?

Discrepancies may arise from assay conditions (e.g., radioligand concentration, membrane preparation). To mitigate:

  • Standardize protocols: Use identical [³H]epibatidine concentrations (e.g., 0.5 nM for high-affinity sites).
  • Include reference compounds (e.g., (±)-epibatidine, nicotine) as internal controls.
  • Validate nonspecific binding with 1 mM carbamylcholine across experiments .

Q. What strategies optimize radioligand binding assays for low-abundance nAChR subtypes?

  • Receptor Enrichment: Use HEK-293 cells stably expressing α4β2 or α7 nAChRs.
  • Protease Inhibitors: Add protease cocktails during membrane preparation to preserve receptor integrity.
  • Allosteric Modulators: Include 6 μM proadifen to block noncompetitive sites during [³H]epibatidine binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。